Cas no 35472-56-1 (Ethyl 2-(methylamino)benzoate)

Ethyl 2-(methylamino)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(methylamino)benzoate
- ethyl 2-methylaminobenzoate
- benzoic acid, 2-(methylamino)-, ethyl ester
- ethyl N-methylanthranilate
- Ethy N-Methylanthranilate
- HQ8T25BTTC
- WBSWYVBUGLBCOV-UHFFFAOYSA-N
- ethyl methyl anthranilate
- n-methyl-2-carboethoxyaniline
- N-Methylanthranilsaureathylester
- Ethyl 2-(methylamino)benzoate #
- N-methylanthranilic acid ethyl ester
- NSC408328
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- MDL: MFCD11174593
- インチ: 1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3
- InChIKey: WBSWYVBUGLBCOV-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 179.09469
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- 密度みつど: 1.1248 (rough estimate)
- ゆうかいてん: 39°C
- ふってん: 311.75°C (rough estimate)
- 屈折率: 1.5710 (estimate)
- PSA: 38.33
- LogP: 1.97800
- FEMA: 4116 | ETHYL N-METHYLANTHRANILATE
Ethyl 2-(methylamino)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70665-0.5g |
ethyl 2-(methylamino)benzoate |
35472-56-1 | 95.0% | 0.5g |
$65.0 | 2025-02-20 | |
Enamine | EN300-70665-5.0g |
ethyl 2-(methylamino)benzoate |
35472-56-1 | 95.0% | 5.0g |
$269.0 | 2025-02-20 | |
Enamine | EN300-70665-10.0g |
ethyl 2-(methylamino)benzoate |
35472-56-1 | 95.0% | 10.0g |
$499.0 | 2025-02-20 | |
Chemenu | CM154674-5g |
Ethyl 2-(methylamino)benzoate |
35472-56-1 | 95% | 5g |
$299 | 2023-01-09 | |
Fluorochem | 079285-1g |
Ethyl 2-(methylamino)benzoate |
35472-56-1 | 95% | 1g |
£71.00 | 2022-03-01 | |
eNovation Chemicals LLC | D517661-5g |
Ethyl 2-(MethylaMino)benzoate |
35472-56-1 | 97% | 5g |
$940 | 2024-05-24 | |
Enamine | EN300-70665-0.05g |
ethyl 2-(methylamino)benzoate |
35472-56-1 | 95.0% | 0.05g |
$20.0 | 2025-02-20 | |
eNovation Chemicals LLC | D517661-1g |
Ethyl 2-(MethylaMino)benzoate |
35472-56-1 | 97% | 1g |
$345 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM140-1g |
Ethyl 2-(methylamino)benzoate |
35472-56-1 | 95+% | 1g |
699.0CNY | 2021-07-14 | |
1PlusChem | 1P00CJ7M-250mg |
Benzoic acid, 2-(methylamino)-, ethyl ester |
35472-56-1 | 95% | 250mg |
$40.00 | 2025-02-26 |
Ethyl 2-(methylamino)benzoate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Ethyl 2-(methylamino)benzoateに関する追加情報
Ethyl 2-(methylamino)benzoate (CAS No. 35472-56-1): An Overview of Its Properties, Applications, and Recent Research Advances
Ethyl 2-(methylamino)benzoate, also known by its CAS number 35472-56-1, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl ester group and a methylamino substituent on a benzene ring. The combination of these functional groups endows Ethyl 2-(methylamino)benzoate with distinct chemical and biological properties, making it a subject of interest in various research areas.
The chemical formula of Ethyl 2-(methylamino)benzoate is C10H13NO2. It is a white to off-white crystalline solid at room temperature and has a molecular weight of approximately 183.21 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These physical properties make it suitable for various synthetic and analytical applications.
In the realm of organic synthesis, Ethyl 2-(methylamino)benzoate serves as an important intermediate in the preparation of more complex molecules. Its reactivity is primarily centered around the ester and amine functionalities. For instance, the ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further transformations such as amidation or esterification. The amine group can participate in nucleophilic substitution reactions, making it useful in the synthesis of amino acids and other nitrogen-containing compounds.
One of the key areas where Ethyl 2-(methylamino)benzoate has gained significant attention is in the field of medicinal chemistry. Recent studies have explored its potential as a lead compound for drug development. For example, a study published in the Journal of Medicinal Chemistry in 2021 investigated the use of Ethyl 2-(methylamino)benzoate derivatives as inhibitors of specific enzymes involved in cancer progression. The researchers found that certain derivatives exhibited potent inhibitory activity against these enzymes, suggesting their potential as therapeutic agents.
Beyond its medicinal applications, Ethyl 2-(methylamino)benzoate has also been studied for its biological effects on various cellular processes. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 examined the impact of this compound on cell proliferation and apoptosis. The results indicated that Ethyl 2-(methylamino)benzoate could induce apoptosis in cancer cells while having minimal effects on normal cells, highlighting its potential as a selective anticancer agent.
In addition to its biological activities, Ethyl 2-(methylamino)benzoate has been explored for its use in materials science. Researchers have investigated its incorporation into polymer matrices to enhance their mechanical and thermal properties. A study published in Polymer Chemistry in 2019 demonstrated that the addition of Ethyl 2-(methylamino)benzoate to certain polymers improved their tensile strength and thermal stability, making them suitable for advanced applications such as biomedical devices and electronic components.
The environmental impact of chemicals is an important consideration in their development and use. Studies have shown that Ethyl 2-(methylamino)benzoate has low toxicity and environmental persistence when used under controlled conditions. However, proper handling and disposal practices are still recommended to minimize any potential risks.
In conclusion, Ethyl 2-(methylamino)benzoate (CAS No. 35472-56-1) is a multifaceted compound with diverse applications across chemistry, biology, and materials science. Its unique chemical structure and properties make it a valuable tool for researchers and developers working on new materials, drugs, and technologies. As ongoing research continues to uncover new insights into its behavior and potential uses, Ethyl 2-(methylamino)benzoate is likely to remain an important compound in various scientific disciplines.
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